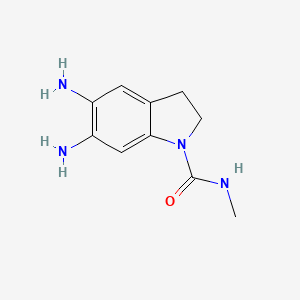
3-Methyl-2-undecyl-1,3-benzothiazol-3-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-2-undecyl-1,3-benzothiazol-3-ium iodide is a chemical compound belonging to the benzothiazole family. Benzothiazoles are aromatic heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a methyl group at the third position, an undecyl chain, and an iodide ion.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-undecyl-1,3-benzothiazol-3-ium iodide typically involves the alkylation of 2-mercaptobenzothiazole with an appropriate alkyl halide. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The general reaction scheme is as follows:
C6H4(NH2)SH+RCH2I→C6H4(NH)SCR+HI
In this case, the alkyl halide used is undecyl iodide, and the reaction is conducted under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-2-undecyl-1,3-benzothiazol-3-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol.
Substitution: The iodide ion can be substituted with other nucleophiles such as chloride or bromide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding thiol.
Substitution: Halide-substituted benzothiazoles.
Applications De Recherche Scientifique
3-Methyl-2-undecyl-1,3-benzothiazol-3-ium iodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other benzothiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and rubber accelerators.
Mécanisme D'action
The mechanism of action of 3-Methyl-2-undecyl-1,3-benzothiazol-3-ium iodide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The presence of the benzothiazole ring allows for π-π interactions with aromatic amino acids in proteins, enhancing its binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methylbenzothiazole
- 3-Methyl-1,3-benzothiazol-3-ium chloride
- 2-Undecylbenzothiazole
Uniqueness
3-Methyl-2-undecyl-1,3-benzothiazol-3-ium iodide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the undecyl chain increases its hydrophobicity, making it more suitable for applications in non-polar environments. Additionally, the iodide ion enhances its reactivity in nucleophilic substitution reactions.
Propriétés
Numéro CAS |
88253-64-9 |
|---|---|
Formule moléculaire |
C19H30INS |
Poids moléculaire |
431.4 g/mol |
Nom IUPAC |
3-methyl-2-undecyl-1,3-benzothiazol-3-ium;iodide |
InChI |
InChI=1S/C19H30NS.HI/c1-3-4-5-6-7-8-9-10-11-16-19-20(2)17-14-12-13-15-18(17)21-19;/h12-15H,3-11,16H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
LRYHNDPNWUIRNY-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCC1=[N+](C2=CC=CC=C2S1)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{2-[2-(4-Arsonophenyl)hydrazinylidene]-2H-imidazol-4-yl}-L-alanine](/img/structure/B14384312.png)

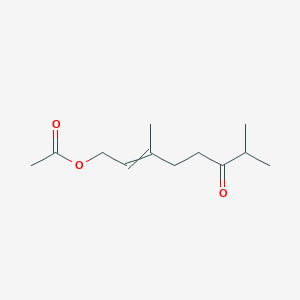

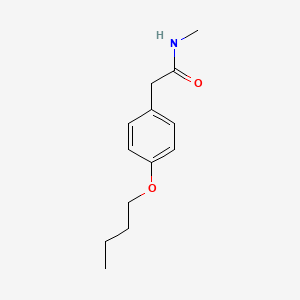
![Bis(4-{4-[2-(4-aminophenyl)propan-2-yl]phenoxy}phenyl)methanone](/img/structure/B14384324.png)
phosphanium perchlorate](/img/structure/B14384328.png)
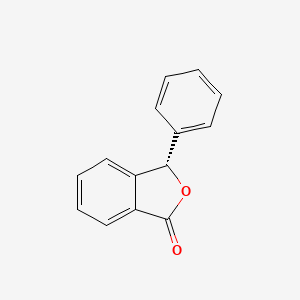
![3-[4-(4-Nitroanilino)phenyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14384349.png)
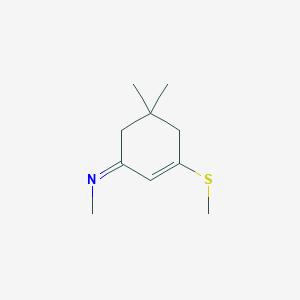
![Spiro[13.14]octacosan-15-ol](/img/structure/B14384371.png)
![1-(4-{[2-(Phenylsulfanyl)ethyl]sulfanyl}phenyl)propan-2-one](/img/structure/B14384372.png)
![(2R,5R)-2-[(Phenylsulfanyl)methyl]-1-azabicyclo[3.2.0]heptan-7-one](/img/structure/B14384380.png)
